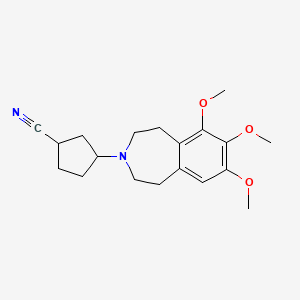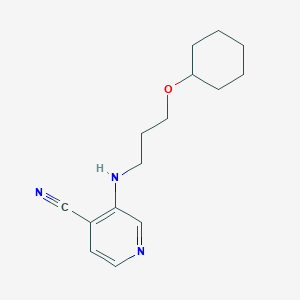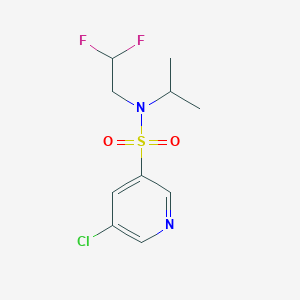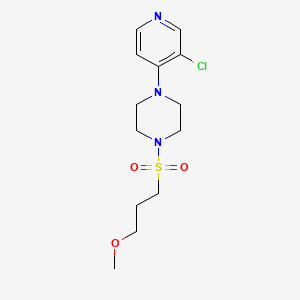![molecular formula C12H16BrNO3S2 B7051980 N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide](/img/structure/B7051980.png)
N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide is a synthetic organic compound that features a bromothiophene moiety linked to a cyclopentylsulfonylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Bromothiophenylmethyl Intermediate: The 5-bromothiophene is then reacted with formaldehyde and a secondary amine to form the bromothiophenylmethyl intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using cyclopentylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to modify their electronic and optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions and hydrogen bonding, while the sulfonylacetamide group can form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
- 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1H-benzimidazole
- 5,5′-Dibromo-2,2′:5′,2′′-terthiophene
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide is unique due to the presence of both a bromothiophene and a cyclopentylsulfonylacetamide group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The cyclopentylsulfonyl group enhances the compound’s stability and solubility, while the bromothiophene moiety provides a reactive site for further functionalization.
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-cyclopentylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S2/c13-11-6-5-9(18-11)7-14-12(15)8-19(16,17)10-3-1-2-4-10/h5-6,10H,1-4,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODAJCUKUGWFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-chlorophenyl)-3-oxo-3-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]acetamide](/img/structure/B7051902.png)
![1-(4-Acetylpiperazin-1-yl)-3-[[6-(trifluoromethyl)pyridazin-3-yl]amino]propan-1-one](/img/structure/B7051906.png)
![N-[1-(2-nitrophenyl)piperidin-4-yl]propanamide](/img/structure/B7051912.png)

![5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine](/img/structure/B7051934.png)

![5-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7051949.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide](/img/structure/B7051955.png)


![N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B7051964.png)
![(6-Propan-2-yloxypyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7051983.png)
![1,3-Dimethyl-6-[[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7051995.png)
![N-methyl-3-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propane-1-sulfonamide](/img/structure/B7052000.png)
